molecular formula C11H14N2O3S B2514077 2-(6-ethyl-7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid CAS No. 1286706-04-4

2-(6-ethyl-7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

Cat. No.: B2514077
CAS No.: 1286706-04-4
M. Wt: 254.3
InChI Key: RYWGZZLPAMJIJY-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, a heterocyclic scaffold known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure features:

  • 6-ethyl and 7-methyl substituents on the pyrimidine ring.
  • A 5-oxo group contributing to hydrogen-bonding interactions.
  • A 3-acetic acid side chain, distinguishing it from ester derivatives commonly reported in the literature .

However, its biological activity remains less explored compared to structurally related compounds.

Properties

IUPAC Name

2-(6-ethyl-7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-3-8-6(2)12-11-13(10(8)16)7(5-17-11)4-9(14)15/h7H,3-5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWGZZLPAMJIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)C(CS2)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Ester vs. Acid Groups : Carboxylate esters (e.g., ethyl or methyl) dominate the literature due to easier synthetic accessibility and improved membrane permeability . The acetic acid derivative may exhibit altered pharmacokinetics due to ionization at physiological pH.
  • Substituent Effects : Aromatic aldehydes (e.g., benzylidene groups) enhance π-π stacking and electronic interactions, influencing anticancer activity . Aliphatic substituents (ethyl/methyl) may prioritize steric effects over electronic modulation.

Crystallographic and Hydrogen-Bonding Analysis

  • Hydrogen-Bonding Networks : Derivatives like the 6-acetyl-2-arylhydrazone analog form zigzag heterochiral chains via N–H···O interactions, stabilizing crystal packing . The acetic acid group in the target compound could participate in stronger O–H···O/N bonds, altering crystallinity .
  • Space Group Trends: Most analogs crystallize in monoclinic systems (e.g., P2₁/c for compound in ), suggesting predictable packing motifs. The acetic acid derivative’s packing remains unstudied.

Preparation Methods

Synthesis of 6-Ethyl-7-Methyl-2-Mercapto-3,5-Dihydropyrimidin-4-One

The foundational pyrimidinone precursor is synthesized via a Biginelli-like condensation. Ethyl 3-ethylacetoacetate (prepared via Claisen condensation of ethyl propionate and ethyl acetate under basic conditions) reacts with thiourea in sodium methoxide. The reaction proceeds through nucleophilic attack of the thiourea sulfur on the β-keto ester carbonyl, followed by cyclodehydration to yield 6-ethyl-7-methyl-2-mercapto-3,5-dihydropyrimidin-4-one. Key spectral data for this intermediate include:

  • ¹H NMR (DMSO-d₆) : δ 1.21 (t, 3H, J = 7.2 Hz, CH₂CH₃), 2.38 (s, 3H, CH₃), 3.01 (q, 2H, J = 7.2 Hz, CH₂CH₃), 5.89 (s, 1H, pyrimidine H-5), 12.04 (s, 1H, NH).
  • ¹³C NMR : δ 12.4 (CH₂CH₃), 18.9 (CH₃), 28.7 (CH₂CH₃), 102.5 (C-5), 164.2 (C=O), 176.3 (C=S).

Thiazolo Ring Formation via Cyclocondensation

The mercapto group undergoes nucleophilic displacement with chloroacetic acid in acetic anhydride/sodium acetate to form the thiazolo[3,2-a]pyrimidine core:

  • Mechanism :
    • Deprotonation of the thiol by sodium acetate generates a thiolate anion.
    • SN2 displacement of chloride from chloroacetic acid forms a thioether intermediate.
    • Intramolecular cyclization occurs via attack of the pyrimidine N-3 on the α-carbon of the acetic acid moiety, eliminating water.
  • Optimization :
    • Solvent : Acetic acid/acetic anhydride (2:1) maximizes cyclization efficiency.
    • Temperature : Reflux (120°C) for 6–8 hours ensures complete reaction.
    • Yield : 68–72% after recrystallization from ethanol/water.

Functionalization and Derivitization

Ester Hydrolysis to Carboxylic Acid

When ethyl chloroacetate is used instead of chloroacetic acid, the ethyl ester intermediate requires saponification:

  • Conditions : 10% NaOH (aq), reflux (3 h), followed by acidification with HCl to pH 2–3.
  • Monitoring : Reaction progress tracked via TLC (silica gel, ethyl acetate/hexane 1:1, Rf 0.22 for ester → 0.15 for acid).

Alternative Routes via Post-Cyclization Alkylation

For substrates where direct cyclization proves challenging, a two-step approach is employed:

  • Thiazolo Core Formation : Use 3-chloro-pentane-2,4-dione to construct the thiazolo[3,2-a]pyrimidine without the acetic acid substituent.
  • Friedel-Crafts Acylation : React the pre-formed core with chloroacetyl chloride in AlCl₃/dichloromethane (-10°C to 0°C), followed by hydrolysis:
    • Yield : 54–60% after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).

Analytical Characterization

Critical spectroscopic data confirming the target compound’s structure:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.23 (t, 3H, J = 7.1 Hz, CH₂CH₃), 2.41 (s, 3H, CH₃), 3.05 (q, 2H, J = 7.1 Hz, CH₂CH₃), 3.89 (s, 2H, CH₂COOH), 5.92 (s, 1H, pyrimidine H-5), 12.12 (s, 1H, COOH).
  • ¹³C NMR : δ 12.6 (CH₂CH₃), 19.1 (CH₃), 28.9 (CH₂CH₃), 41.8 (CH₂COOH), 103.2 (C-5), 164.8 (C=O), 170.5 (COOH), 178.1 (thiazolo C-2).
  • HRMS (ESI+) : m/z calc. for C₁₂H₁₅N₂O₃S [M+H]⁺ 283.0749, found 283.0746.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Direct Cyclization 68–72 ≥98 One-pot procedure Requires strict temp control
Ester Hydrolysis 62–65 97 Avoids strong acids Additional hydrolysis step
Post-Alkylation 54–60 95 Flexible functionalization Low yield in acylation step

Industrial-Scale Considerations

For kilogram-scale production, the direct cyclization route is preferred due to fewer steps and higher throughput:

  • Cost Analysis : Chloroacetic acid ($1.20/kg) vs. ethyl chloroacetate ($3.50/kg) favors the former.
  • Waste Streams : Acetic acid solvent (≥85% recovery via distillation) and NaCl byproduct (non-hazardous).

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